4-(3-Carboxyphenyl)picolinic acid
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Overview
Description
4-(3-Carboxyphenyl)picolinic acid is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the fourth position of the pyridine ring. This compound is known for its ability to form coordination complexes with various metals, making it a valuable building block in the synthesis of metal-organic frameworks and coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative under controlled conditions. One common method involves the hydrothermal self-assembly process, where the reactants are heated in a sealed vessel at elevated temperatures. For instance, a mixture of zinc chloride, this compound, sodium hydroxide, and water is stirred at room temperature and then heated at 160°C for several days .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the hydrothermal synthesis approach mentioned above can be scaled up for larger production. The use of metal chlorides and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline can facilitate the formation of various coordination compounds .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metals such as nickel, cobalt, zinc, and cadmium.
Hydrothermal Reactions: These reactions involve the formation of metal-organic frameworks and coordination polymers under hydrothermal conditions.
Common Reagents and Conditions:
Conditions: Hydrothermal conditions typically involve heating the reaction mixture at 160°C for several days.
Major Products:
Scientific Research Applications
4-(3-Carboxyphenyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(3-carboxyphenyl)picolinic acid exerts its effects primarily involves its ability to form coordination complexes with metal ions. The carboxyphenyl and picolinic acid groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can exhibit unique properties, such as luminescence and magnetic behavior, depending on the metal ion and the coordination environment .
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative without the carboxyphenyl group, used in various coordination chemistry applications.
5-(3,4-Dicarboxylphenyl)picolinic Acid: A tricarboxylic acid derivative with additional carboxyl groups, used in the assembly of coordination compounds.
Uniqueness: 4-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows for the formation of diverse coordination compounds with varying topologies and properties. Its ability to form both metal-organic frameworks and coordination polymers with different metals and ligands highlights its versatility and potential for various applications .
Properties
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-3-1-2-8(6-10)9-4-5-14-11(7-9)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIEUXBHSYRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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